molecular formula C6H14N2O2 B2784472 2-Amino-4-(ethylamino)butanoic acid CAS No. 1101109-43-6

2-Amino-4-(ethylamino)butanoic acid

Cat. No.: B2784472
CAS No.: 1101109-43-6
M. Wt: 146.19
InChI Key: XEPKOIOJGLMVRJ-UHFFFAOYSA-N
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Description

2-Amino-4-(ethylamino)butanoic acid is an organic compound with the molecular formula C6H14N2O2 It is a derivative of butanoic acid, featuring both amino and ethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethylamino)butanoic acid typically involves the reaction of 2-oxo-4-aminobutanoic acid with ethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction may involve the use of catalysts and specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(ethylamino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2-Amino-4-(ethylamino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(ethylamino)butanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in metabolic pathways. The amino and ethylamino groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylamino)butanoic acid
  • 2-Amino-4-(propylamino)butanoic acid
  • 2-Amino-4-(butylamino)butanoic acid

Uniqueness

2-Amino-4-(ethylamino)butanoic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-4-(ethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-8-4-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPKOIOJGLMVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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